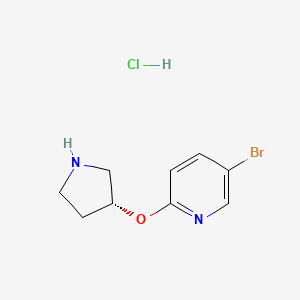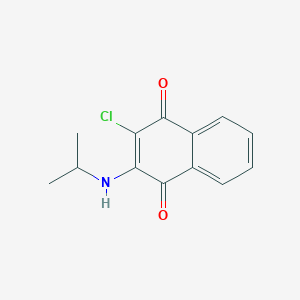
2-chloro-3-(isopropylamino)naphthalene-1,4-dione
概要
説明
2-Chloro-3-(isopropylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a chlorine atom and an isopropylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(isopropylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with isopropylamine. The reaction is carried out in an anhydrous environment to prevent hydrolysis and is often conducted at low temperatures to control the reaction rate and yield. The reaction mixture is usually monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of solvents like anhydrous methanol and the application of rotary evaporators for concentration are common practices. The final product is often purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 2-Chloro-3-(isopropylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinone structure allows for redox reactions, which can be utilized in various synthetic pathways.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate the substitution of the chlorine atom.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride can reduce the quinone to the corresponding hydroquinone.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation typically leads to the formation of more oxidized quinone derivatives.
Reduction Products: Reduction results in the formation of hydroquinone derivatives.
科学的研究の応用
2-Chloro-3-(isopropylamino)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying biological redox processes.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-chloro-3-(isopropylamino)naphthalene-1,4-dione involves its ability to participate in redox reactions. The quinone structure allows it to accept and donate electrons, making it a useful redox mediator. In biological systems, it can interact with various enzymes and proteins involved in redox processes, potentially affecting cellular signaling pathways and metabolic processes .
類似化合物との比較
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-(n-Butylamino)-3-chloronaphthalene-1,4-dione
Comparison: 2-Chloro-3-(isopropylamino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different redox potentials and reactivity towards nucleophiles, making it suitable for specific applications in synthetic and medicinal chemistry .
特性
IUPAC Name |
2-chloro-3-(propan-2-ylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-7(2)15-11-10(14)12(16)8-5-3-4-6-9(8)13(11)17/h3-7,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFLWMCFCUMANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293639 | |
| Record name | 2-chloro-3-(propan-2-ylamino)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15455-20-6 | |
| Record name | NSC91102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-(propan-2-ylamino)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032299.png)
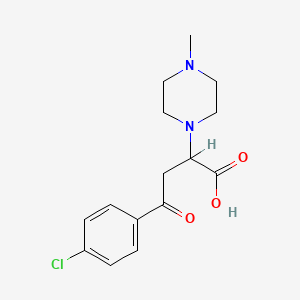
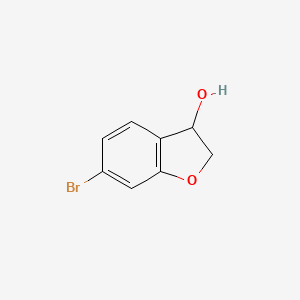
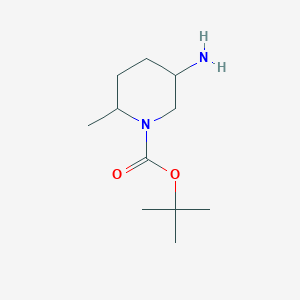
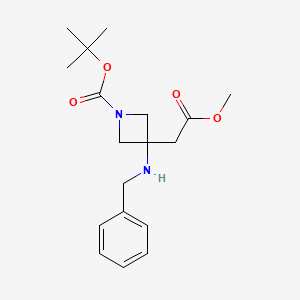
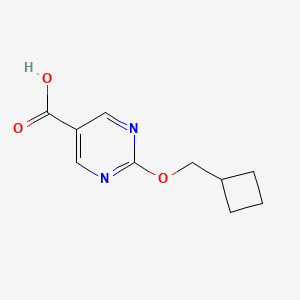
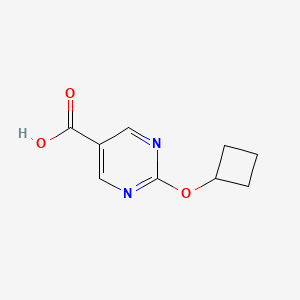
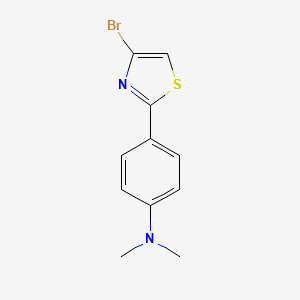

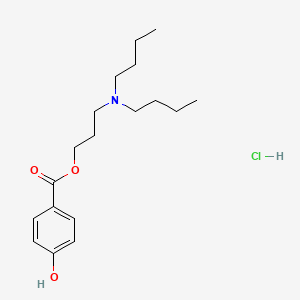

![Morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B3032317.png)
![5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3032318.png)
